molecular formula C9H7NO2S2 B3126457 5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid CAS No. 334017-56-0

5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid

Cat. No.: B3126457
CAS No.: 334017-56-0
M. Wt: 225.3 g/mol
InChI Key: ARIYBAZDZSGXSQ-UHFFFAOYSA-N
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Description

5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 5, a thiophen-2-yl moiety at position 2, and a carboxylic acid group at position 4. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly as a building block for bioactive molecules.

Properties

IUPAC Name

5-methyl-2-thiophen-2-yl-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S2/c1-5-7(9(11)12)10-8(14-5)6-3-2-4-13-6/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIYBAZDZSGXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid typically involves the condensation of thiophene derivatives with thiazole derivatives. Common synthetic methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

5-Methyl-2-(4-Trifluoromethylphenyl)-thiazole-4-carboxylic Acid
  • Structure : Replaces the thiophen-2-yl group with a 4-(trifluoromethyl)phenyl substituent.
  • Impact : The trifluoromethyl group is strongly electron-withdrawing, increasing the acidity of the carboxylic acid (pKa reduction) and enhancing lipophilicity. This substitution improves metabolic stability compared to the thiophene analog but may reduce aqueous solubility .
4-Methyl-2-Phenyl-1,3-thiazole-5-carboxylic Acid
  • Structure : Methyl at position 4 and phenyl at position 2, with carboxylic acid at position 5.
  • Impact : Positional isomerism shifts the electronic density distribution. The carboxylic acid at position 5 may engage in different hydrogen-bonding patterns compared to position 4, altering interactions with biological targets. Molecular weight (218.25 g/mol) and solubility profiles differ slightly due to substituent arrangement .

Heterocyclic Core Modifications

5-Methyl-3-(5-Methylthiophen-2-yl)Isoxazole-4-carboxylic Acid
  • Structure : Replaces the thiazole with an isoxazole ring (oxygen instead of sulfur).
  • Impact : The isoxazole’s lower aromaticity and higher polarity increase solubility in polar solvents. However, reduced sulfur-mediated hydrophobic interactions may diminish membrane permeability compared to thiazole derivatives .
5-Thiophen-2-yl-1,3-Oxazole-4-carboxylic Acid
  • Structure : Oxazole core with thiophen-2-yl at position 5 and carboxylic acid at position 4.
  • However, reduced stability under acidic conditions compared to thiazoles has been observed .

Halogen-Substituted Analogs

2-(5-Chlorothiophen-2-yl)-4-Methyl-1,3-thiazole-5-carboxylic Acid
  • Structure : Chlorine atom on the thiophene ring.
  • Impact: Chlorine increases molecular weight (C₉H₆ClNO₂S₂; 264.74 g/mol) and lipophilicity (logP ~2.8), improving blood-brain barrier penetration. The electron-withdrawing effect may also modulate the carboxylic acid’s acidity .
5-(2-Chlorophenyl)-2-Methyl-1,3-thiazole-4-carboxylic Acid
  • Structure : Chlorophenyl substituent at position 5.
  • This substitution is associated with enhanced antimicrobial activity in some studies .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid Thiazole 5-Me, 2-thiophen-2-yl, 4-COOH C₉H₇NO₂S₂ 241.29 Moderate logP (~2.1), high H-bond capacity
5-Methyl-2-(4-trifluoromethylphenyl)-thiazole-4-carboxylic acid Thiazole 5-Me, 2-CF₃Ph, 4-COOH C₁₂H₈F₃NO₂S 303.26 High logP (~3.5), acidic (pKa ~2.9)
4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid Thiazole 4-Me, 2-Ph, 5-COOH C₁₁H₈NO₂S 218.25 Lower solubility (logP ~2.4)
2-(5-Chlorothiophen-2-yl)-4-methyl-thiazole-5-carboxylic acid Thiazole 4-Me, 2-(5-Cl-thiophen-2-yl), 5-COOH C₉H₆ClNO₂S₂ 264.74 Enhanced lipophilicity (logP ~2.8)

Biological Activity

5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid is a heterocyclic compound notable for its diverse biological activities, particularly in pharmaceutical research. This compound features both thiophene and thiazole rings, with a methyl group at the fifth position of the thiophene ring and a carboxylic acid functional group at the fourth position of the thiazole ring. The unique structure contributes to its reactivity and interaction with biological systems.

Overview of Biological Activities

Research indicates that this compound exhibits a variety of biological activities, including:

  • Anticancer Activity : This compound has shown promising results in inhibiting the proliferation of various cancer cell lines. The mechanism often involves modulation of enzyme activity, particularly through interactions with metal ions in enzyme active sites .
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial effects, demonstrating activity against several bacterial strains. Its structural features may enhance its ability to penetrate microbial membranes .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit key inflammatory pathways, making it a candidate for further research in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets, including enzymes and receptors. The sulfur atoms in the rings can interact strongly with metal ions, influencing enzymatic activity and potentially modulating signaling pathways involved in disease processes.

Anticancer Studies

A notable study evaluated the antiproliferative effects of thiazole derivatives, including this compound, against melanoma and prostate cancer cell lines. The results indicated that modifications in the thiazole structure could significantly enhance anticancer activity, achieving IC50 values in the low nanomolar range .

CompoundIC50 (μM)Cancer Cell Line
This compound0.124 - 3.81Various types
SMART compounds (analogues)0.021 - 0.071Melanoma, Prostate Cancer

Antimicrobial Activity

In vitro studies have shown that this compound exhibits significant antimicrobial properties. For instance, it was effective against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Modifications at various positions on the thiophene and thiazole rings can lead to significant changes in potency and selectivity against different biological targets. For example, the presence of electron-donating groups at specific positions has been linked to enhanced anticancer activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid?

  • The compound is typically synthesized via cyclocondensation reactions. For example, thiazole rings can be formed by reacting α-haloketones with thioureas or thioamides. The thiophene moiety may be introduced through Suzuki-Miyaura coupling or direct substitution reactions. Ethyl acetoacetate derivatives and phenylhydrazine have been used as precursors in analogous syntheses of pyrazole-thiazole hybrids, with hydrolysis steps to yield carboxylic acids .

Q. What analytical techniques are recommended for characterizing this compound?

  • Key methods include:

  • HPLC-DAD : For purity assessment and degradation product analysis, using C18 columns with mobile phases like acetonitrile/water (acidified with 0.1% formic acid) .
  • NMR/IR Spectroscopy : To confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and regiochemistry of substituents .
  • Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in its synthesis?

  • Optimization strategies include:

  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling thiophene-thiazole intermediates .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency, while temperature control (80–120°C) minimizes side reactions .
  • Protection/Deprotection : Temporary ester protection of the carboxylic acid group during thiazole formation, followed by alkaline hydrolysis (e.g., NaOH/EtOH) .

Q. How do structural modifications (e.g., substituent changes) impact biological activity?

  • Structure-activity relationship (SAR) studies suggest:

  • Thiophene Modifications : Electron-withdrawing groups (e.g., -CN, -NO₂) on the thiophene ring enhance antimicrobial activity but may reduce solubility .
  • Thiazole Substituents : Methyl groups at the 5-position improve metabolic stability, while carboxylic acid at C4 is critical for target binding (e.g., enzyme inhibition) .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

  • Contradictions often arise from tautomerism or dynamic effects. Solutions include:

  • Variable Temperature NMR : To identify conformational equilibria (e.g., thiazole-thione tautomerism) .
  • X-ray Crystallography : Definitive structural assignment via single-crystal analysis .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict and match experimental spectra .

Q. What strategies are effective for stabilizing this compound under physiological conditions?

  • Stability can be enhanced by:

  • pH Buffering : Maintain pH 6–8 to prevent carboxylic acid deprotonation or precipitation.
  • Lyophilization : For long-term storage, particularly if the compound is hygroscopic.
  • Co-crystallization : With excipients like cyclodextrins to improve aqueous solubility .

Q. How can HPLC methods be validated for quantifying this compound in complex matrices?

  • Validation parameters include:

  • Linearity : Calibration curves (1–100 µg/mL) with R² > 0.995.
  • Precision/Accuracy : Intra-day/inter-day RSD < 2% and recovery rates of 98–102%.
  • LOD/LOQ : Typically 0.1 µg/mL and 0.3 µg/mL, respectively, using UV detection at 254 nm .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid
Reactant of Route 2
5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid

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